![molecular formula C6H10O4 B14687071 1,4,6,10-Tetraoxaspiro[4.5]decane CAS No. 24472-05-7](/img/structure/B14687071.png)
1,4,6,10-Tetraoxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6,10-Tetraoxaspiro[45]decane is a chemical compound with a unique spirocyclic structure It is characterized by the presence of four oxygen atoms within its molecular framework, forming a spiro[45]decane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,10-Tetraoxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This process forms a spirocyclic acetal intermediate, which is then further reacted to introduce additional oxygen atoms into the structure. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,6,10-Tetraoxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
1,4,6,10-Tetraoxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism by which 1,4,6,10-Tetraoxaspiro[4.5]decane exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites, influencing biological processes. For example, it may interact with enzymes or receptors, modulating their activity and leading to desired biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but with fewer oxygen atoms.
1,6,9-Tri-oxaspiro[4.5]decane: Another related compound with three oxygen atoms in the spirocyclic ring.
Uniqueness
1,4,6,10-Tetraoxaspiro[4.5]decane is unique due to its four oxygen atoms, which provide distinct chemical and physical properties. This makes it more versatile in various applications compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
24472-05-7 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
1,4,6,10-tetraoxaspiro[4.5]decane |
InChI |
InChI=1S/C6H10O4/c1-2-7-6(8-3-1)9-4-5-10-6/h1-5H2 |
InChI-Schlüssel |
MDEYWYJDVASLGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(OC1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


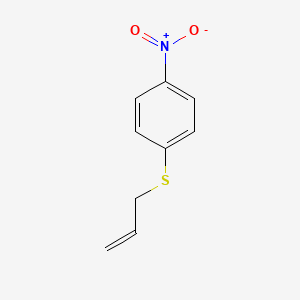
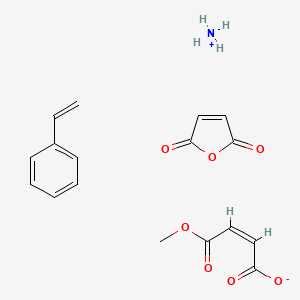
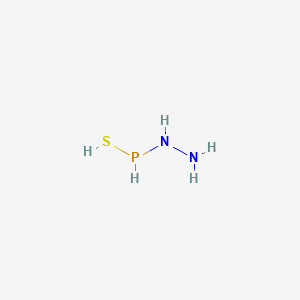
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)

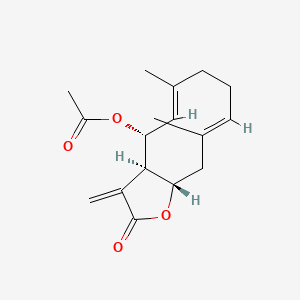
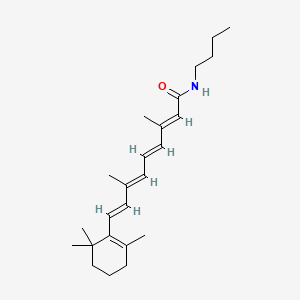
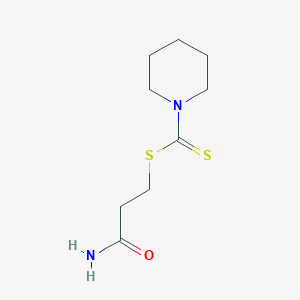
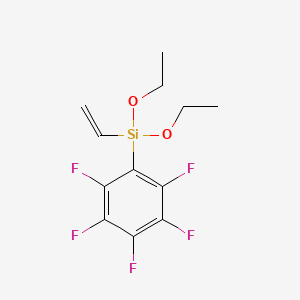
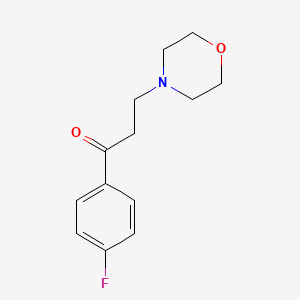
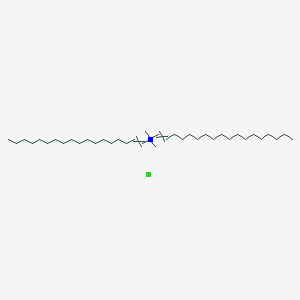
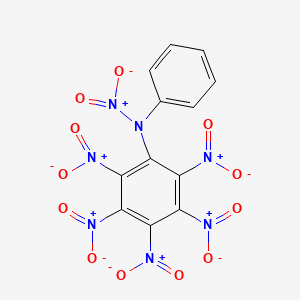
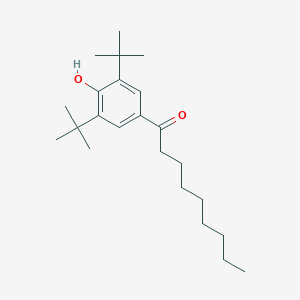
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
